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Compound of Interest |

Compound Name: YLT205
CAS No.: 1316196-63-0
Cat. No.: B611897
. J

Targeting Colorectal Carcinoma via the Mitochondrial
Apoptotic Pathway[2]
Executive Summary

YLT205 is a novel small-molecule therapeutic candidate (N-(5-bromopyridin-2-yl)-2-((6-(2-
chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide) designed to overcome apoptosis
resistance in colorectal cancer (CRC).[1] Unlike conventional chemotherapeutics that often
trigger broad cytotoxicity, YLT205 was engineered to selectively disrupt mitochondrial
membrane potential (

), tipping the balance of Bcl-2 family proteins to trigger the intrinsic apoptotic cascade.[1] This
guide details the structural rationale, chemical synthesis, and mechanistic validation of YLT205.

[1]
Discovery Logic & Structural Rationale

The discovery of YLT205 emerged from a Structure-Activity Relationship (SAR) campaign
focused on the benzothiazole scaffold—a privileged structure in medicinal chemistry known for
its ability to intercalate DNA and modulate kinase activity.[1]

Pharmacophore Design
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The design of YLT205 integrates three distinct pharmacophoric elements to maximize potency
and selectivity:

» Benzothiazole Core: Provides a planar, lipophilic scaffold for hydrophobic pocket binding
within the target protein.

o -Haloacetamide "Warhead" (Position 6): The 2-chloroacetamido group acts as a potential
electrophile.[1] In many covalent inhibitors, such motifs alkylate cysteine residues on target
proteins, leading to irreversible inhibition.[1]

e Pyridyl-Acetamide Tail (Position 2): The N-(5-bromopyridin-2-yl)acetamide moiety linked via
a thioether improves solubility and provides specific hydrogen-bonding interactions (via the
pyridine nitrogen and amide NH) to orient the molecule.[1]

Chemical Synthesis Protocol

The synthesis of YLT205 is a convergent multi-step process. It requires the parallel preparation
of a functionalized pyridine fragment and a benzothiazole core, followed by a thioether coupling
and final acylation.

Retrosynthetic Analysis

» Disconnection 1: Amide bond formation at the C6-amine.[1]

» Disconnection 2: Thioether linkage between the benzothiazole C2-thiol and the acetamide
tail.

» Starting Materials: 6-aminobenzo[

Jthiazole-2-thiol, 2-amino-5-bromopyridine, and chloroacetyl chloride.[1]

Step-by-Step Synthesis Workflow
Step A: Synthesis of the Alkylating Linker (Intermediate 1)

o Reagents: 2-Amino-5-bromopyridine, Chloroacetyl chloride, Triethylamine (TEA),
Dichloromethane (DCM).[1]

e Protocol:

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b611897?utm_src=pdf-body
https://www.researchgate.net/publication/281808272_Microwave_Assisted_Synthesis_of_Novel_N-BenzodThiazol-2-yl-2-24'-DioxospiroIndoline-32'-Thiazolidin-3'-ylAminoAcetamide_Derivatives_as_Potent_Antibacterial_Agents
https://www.researchgate.net/publication/281808272_Microwave_Assisted_Synthesis_of_Novel_N-BenzodThiazol-2-yl-2-24'-DioxospiroIndoline-32'-Thiazolidin-3'-ylAminoAcetamide_Derivatives_as_Potent_Antibacterial_Agents
https://www.researchgate.net/publication/281808272_Microwave_Assisted_Synthesis_of_Novel_N-BenzodThiazol-2-yl-2-24'-DioxospiroIndoline-32'-Thiazolidin-3'-ylAminoAcetamide_Derivatives_as_Potent_Antibacterial_Agents
https://www.benchchem.com/product/b611897?utm_src=pdf-body
https://www.researchgate.net/publication/281808272_Microwave_Assisted_Synthesis_of_Novel_N-BenzodThiazol-2-yl-2-24'-DioxospiroIndoline-32'-Thiazolidin-3'-ylAminoAcetamide_Derivatives_as_Potent_Antibacterial_Agents
https://www.researchgate.net/publication/281808272_Microwave_Assisted_Synthesis_of_Novel_N-BenzodThiazol-2-yl-2-24'-DioxospiroIndoline-32'-Thiazolidin-3'-ylAminoAcetamide_Derivatives_as_Potent_Antibacterial_Agents
https://www.researchgate.net/publication/281808272_Microwave_Assisted_Synthesis_of_Novel_N-BenzodThiazol-2-yl-2-24'-DioxospiroIndoline-32'-Thiazolidin-3'-ylAminoAcetamide_Derivatives_as_Potent_Antibacterial_Agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Dissolve 2-amino-5-bromopyridine in anhydrous DCM at 0°C.

o

Add TEA (1.2 eq) as a proton scavenger.[1]

[¢]

Dropwise add chloroacetyl chloride (1.1 eq) to prevent bis-acylation.[1]

[¢]

Stir at room temperature (RT) for 4 hours.

[e]

Workup: Wash with water, dry over

, and recrystallize from ethanol.

o

Product:2-chloro-N-(5-bromopyridin-2-yl)acetamide.

Step B: Thioether Coupling (Intermediate 2)

» Reagents: 6-Aminobenzo[

Jthiazole-2-thiol, Intermediate 1, Potassium Carbonate (
), DMF or Acetone.[1]

e Protocol:
o Dissolve 6-aminobenzo[

|thiazole-2-thiol in DMF.

o Add anhydrous

(2.0 eqg) and stir for 30 min to generate the thiolate anion (more nucleophilic than the
amine).

o Add Intermediate 1 (1.0 eq) and reflux at 60-80°C for 6 hours.
o Reaction Logic: The thiolate selectively displaces the chloride on Intermediate 1 via an

mechanism, leaving the aromatic amine at position 6 unreacted due to lower
nucleophilicity.

o Product:2-((6-aminobenzol[d]thiazol-2-yl)thio)-N-(5-bromopyridin-2-yl)acetamide.
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Step C: Final Electrophilic Functionalization (YLT205)
o Reagents: Intermediate 2, Chloroacetyl chloride, TEA, THFE[1]

e Protocol:

o Suspend Intermediate 2 in dry THF/DCM.

o

Add TEA (1.5 eq) and cool to 0°C.

o

Add chloroacetyl chloride (1.1 eq) dropwise.[1]

Stir for 2-4 hours at RT.

[¢]

[e]

Purification: Silica gel column chromatography (Ethyl acetate/Petroleum ether).

o

Final Yield: Typically 60-75%.[1]

Synthesis Visualization
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[ Chloroacetyl Chloride ] [2-Amino-5-bromopyridine}
}cylaﬁon (DCM, TEA, 0°C)
[6-Aminobenzo[d]thiazole-Z-thioI ]

Intermediate 1:
2-chloro-N-(5-bromopyridin-2-yl)acetamide
Final Acylation S-Alkylation (SN2)
(THF, TEA, RT) (DMF, K2CO3, Reflux)

Intermediate 2:
Thioether Core Assembly

YLT205:

N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)
benzo[d]thiazol-2-yl)thio)acetamide

Click to download full resolution via product page

Figure 1: Convergent synthesis route of YLT205 highlighting the sequential assembly of the
pharmacophore.

Mechanism of Action (MOA)

YLT205 functions as a potent inducer of the intrinsic (mitochondrial) apoptosis pathway.[1] Its
efficacy is linked to the disruption of the mitochondrial transmembrane potential, a critical
checkpoint in cell survival.

Signaling Cascade

o Trigger: YLT205 enters the cell and targets the mitochondria (exact molecular binding target
remains under investigation, likely Bcl-2 family modulation).[1]
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e Bcl-2/Bax Modulation: It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic
Bax.[1]

o MMP Collapse: The Bax/Bcl-2 ratio shift causes the opening of the Mitochondrial
Permeability Transition Pore (MPTP), leading to a loss of membrane potential (

)-[1]

e Cytochrome c Release: Cytochrome c leaks into the cytosol.

o Caspase Activation: Cytosolic Cytochrome c recruits Apaf-1 and Procaspase-9 to form the
apoptosome, activating Caspase-9, which subsequently cleaves and activates the
executioner Caspase-3.[1]

e Phenotype: DNA fragmentation, chromatin condensation, and cell death.[1]

Pathway Visualization
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Figure 2: YLT205-induced mitochondrial apoptosis signaling pathway.[1]
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Preclinical Validation Data

The efficacy of YLT205 has been validated in human colorectal carcinoma cell lines (HCT116,
SW620) and xenograft mouse models.[1]

In Vitro Potency

YLT205 demonstrates dose-dependent antiproliferative activity.[1][2]

Cell Line Tissue Origin IC50 (uM) Outcome

) Significant Apoptosis
HCT116 Colorectal Carcinoma ~1.5-3.0 )
(Annexin V+)

) Colony Formation
SW620 Metastatic Colorectal ~2.0-45

Inhibition
Embryonic Kidne Low Cytotoxicity (High
HEK293 y y >50.0 y y (Hig
(Normal) Selectivity)

In Vivo Efficacy

In BALB/c nude mice bearing HCT116 xenografts:
» Dosage: Intra-peritoneal (i.p.) administration (e.g., 20 mg/kg).[1]
e Result: Significant reduction in tumor volume and weight compared to vehicle control.

o Safety: No significant loss in body weight or observable organ toxicity, suggesting a
favorable therapeutic window.[1]

References
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e TargetMol. "YLT205 Compound Summary and Biological Activity." [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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